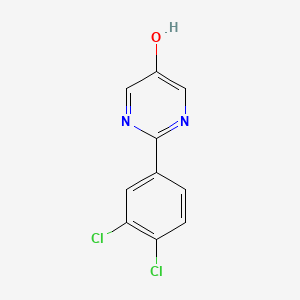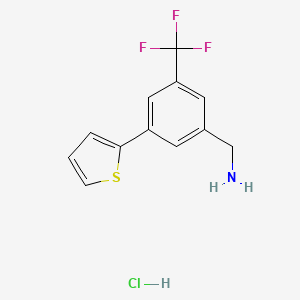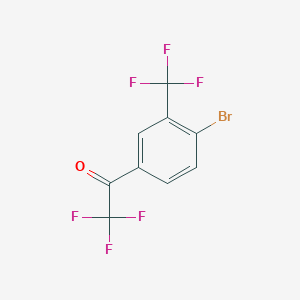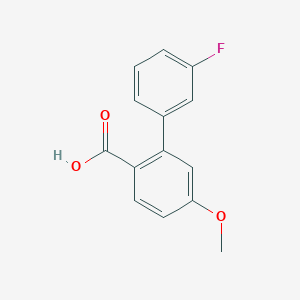
2-(4-Bromophenoxy)-6-chloroisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 4-position, a 4-bromophenoxy group at the 2-position, and a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine, 4-bromophenol, and cyanogen bromide.
Formation of 2-(4-bromophenoxy)-4-chloropyridine: The first step involves the reaction of 4-chloropyridine with 4-bromophenol in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenoxy)-4-chloropyridine.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group at the 4-position of the pyridine ring. This is achieved by reacting 2-(4-bromophenoxy)-4-chloropyridine with cyanogen bromide in the presence of a suitable catalyst, such as copper(I) iodide.
Industrial Production Methods
Industrial production of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbonitrile group, to form corresponding amides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation, are commonly used.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include amides or amines derived from the carbonitrile group.
Coupling Reactions: Products include more complex aromatic compounds formed through the coupling of the pyridine ring with other aromatic systems.
Aplicaciones Científicas De Investigación
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarbonitrile, 2-(4-chlorophenoxy)-6-bromo-: Similar structure but with the positions of bromine and chlorine atoms reversed.
4-Pyridinecarbonitrile, 2-(4-fluorophenoxy)-6-chloro-: Similar structure with a fluorine atom replacing the bromine atom.
4-Pyridinecarbonitrile, 2-(4-methylphenoxy)-6-chloro-: Similar structure with a methyl group replacing the bromine atom.
Uniqueness
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
266337-50-2 |
|---|---|
Fórmula molecular |
C12H6BrClN2O |
Peso molecular |
309.54 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-6-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-1-3-10(4-2-9)17-12-6-8(7-15)5-11(14)16-12/h1-6H |
Clave InChI |
ZPSNEQNGQDETFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



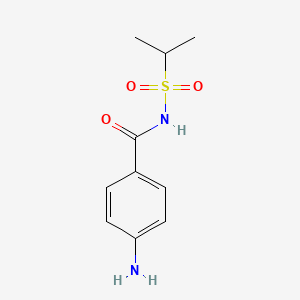
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
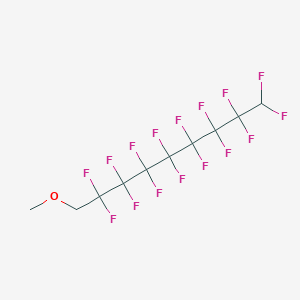
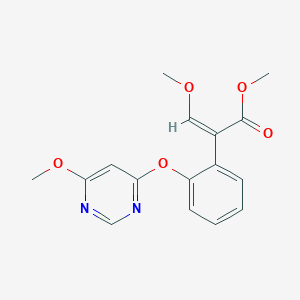
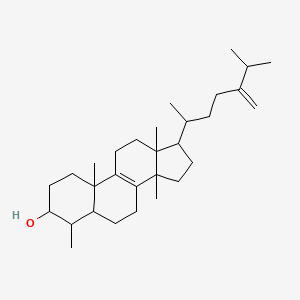

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
